molecular formula C17H17NO4 B2553581 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid CAS No. 1104226-90-5

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2553581
CAS No.: 1104226-90-5
M. Wt: 299.326
InChI Key: LMOVUMVXDNXUEA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid (CAS 1104226-90-5) is a high-purity chemical compound for research and development purposes. This pyrrolidine-2-carboxylic acid derivative features a naphthalene acetamide group, a structure of interest in medicinal chemistry. The compound is supplied with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol . Compounds within this class, particularly those incorporating naphthalene and pyrrolidine carboxylic acid motifs, are frequently investigated for their potential biological activity. Research into similar structures has shown relevance in the study of G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 2 (GPR43), indicating potential applications in metabolic disorder research . Furthermore, naphthoic acid derivatives have been studied as chemical chaperones capable of reducing endoplasmic reticulum (ER) stress and augmenting insulin signaling, highlighting the value of this chemical scaffold in physiological research . Available in quantities from 50mg to 1g . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-hydroxy-1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-9-15(17(21)22)18(10-14)16(20)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,14-15,19H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOVUMVXDNXUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Catalytic Hydrogenation

A patent by EP3015456A1 details the hydrogenation of dihydro-pyrrole derivatives to access cis-configured pyrrolidines. For the target compound, this approach involves:

  • Synthesis of Dihydro-pyrrole Precursor :

    • Condensation of (S)-tert-butyl 2-((trimethylsilyl)amino)pentanedioate with formic pivalic anhydride under LDA-mediated deprotonation yields a dihydro-pyrrole intermediate.
    • Example: Reaction of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with nBuLi and formic pivalic anhydride at -78°C produces a dihydro-pyrrole in 90.5% yield.
  • Catalytic Hydrogenation :

    • Hydrogenation of the dihydro-pyrrole using 10% Pd/C in methanol under acidic conditions (e.g., acetic acid) affords the saturated pyrrolidine ring with retained stereochemistry.
    • Key data: Reaction at 25°C overnight achieves quantitative yield and 99% enantiomeric excess (ee).

N-Acylation with 2-(Naphthalen-2-yl)acetyl Group

The nitrogen acylation step requires careful selection of activating agents and bases to prevent epimerization:

  • Deprotonation and Alkylation :

    • The pyrrolidine nitrogen is deprotonated using strong bases (nBuLi, LDA) at low temperatures (-78°C) to form a reactive alkoxide.
    • Reaction with 2-(naphthalen-2-yl)acetyl chloride in tetrahydrofuran (THF) introduces the acyl group.
  • Protection-Deprotection Strategy :

    • Carboxylic Acid Protection : The C2-carboxylic acid is protected as a tert-butyl ester using Boc anhydride to prevent side reactions during acylation.
    • Hydroxyl Group Protection : The C4-hydroxyl is masked as a tert-butyldimethylsilyl (TBDMS) ether, removed later via fluoride-mediated cleavage.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Alkylation : Maintaining temperatures below -70°C during deprotonation minimizes racemization at C2.
  • Solvent Selection : THF and dichloromethane (DCM) are optimal for solubility and reaction efficiency.

Catalytic Hydrogenation Parameters

Parameter Optimal Condition Impact on Yield/Stereochemistry
Catalyst Loading 10% Pd/C (30% wt) Quantitative conversion
Hydrogen Pressure Atmospheric (balloon) Mild conditions, no over-reduction
Additives Acetic acid (1 drop) Enhances catalyst activity

Characterization and Analytical Data

The final compound is characterized by:

  • 1H NMR (CDCl3): Peaks corresponding to the naphthalene protons (δ 7.54–7.72), pyrrolidine methylene groups (δ 2.26–3.07), and hydroxyl proton (δ 3.69–3.86).
  • HPLC Purity : ≥98% (as per supplier specifications).
  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH), confirming stereochemical purity.

Challenges and Mitigation Strategies

  • Racemization at C2 : Use of Boc protection and low-temperature conditions prevents epimerization during N-acylation.
  • Hydroxyl Group Reactivity : Silyl protection (TBDMS) ensures compatibility with strong bases and electrophiles.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual dihydro intermediates and acylated byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth .

Comparison with Similar Compounds

1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid

  • Key Difference : Lacks the 4-hydroxy group present in the target compound.
  • Implications : The absence of the hydroxyl group reduces polarity, likely increasing lipophilicity and membrane permeability compared to the hydroxy-containing analogue. This may influence pharmacokinetic properties, such as bioavailability.
  • Synthesis : Similar coupling strategies are employed but omit hydroxylation steps .

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid

  • Key Difference : Replaces the naphthalen-2-yl group with a 3-methylisoxazole moiety.
  • Implications : The smaller, heterocyclic isoxazole group may enhance water solubility due to its polar nitrogen-oxygen system. However, the reduced aromatic surface area could diminish interactions with hydrophobic targets (e.g., enzyme active sites) .

4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic Acid

  • Key Difference : Substitutes the naphthylacetyl group with a toluene-4-sulfonyl group.
  • This modification may favor interactions with basic residues in proteins .

Physicochemical and Functional Properties

Property 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic Acid
Molecular Weight ~385.4 g/mol (estimated) ~369.4 g/mol ~329.3 g/mol
Polarity High (due to -OH and -COOH) Moderate Moderate (sulfonyl group enhances polarity)
Aromatic Surface Area Large (naphthalene) Large (naphthalene) Small (toluene)
Potential Applications Drug discovery (enzyme inhibition), materials science Discontinued, limited data Protein-binding studies

Biological Activity

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, also known as 1-(2-naphthylacetyl)proline, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-2-ol with pyrrolidine derivatives. The process generally includes:

  • Reagents : Naphthalen-2-ol, pyrrolidine, and appropriate carboxylic acid derivatives.
  • Conditions : The reaction is conducted under reflux conditions with solvents like ethanol or dichloromethane to facilitate crystallization.
  • Yield : The final product can be purified through recrystallization techniques to achieve high purity levels.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activity. In a study involving A549 human lung adenocarcinoma cells, various derivatives were evaluated for their cytotoxic effects:

  • Compounds were tested at a concentration of 100 µM for 24 hours.
  • Results showed that certain modifications in the structure significantly enhanced anticancer activity.
CompoundViability (%)Remarks
4-Hydroxy derivative78–86%Weak anticancer activity
Hydrazone derivative64%Improved activity
4-Dimethylamino substitution66%Most potent activity

These findings suggest that structural modifications can enhance the efficacy of the compound against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown effectiveness against various multidrug-resistant pathogens:

  • Tested against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
  • The compound demonstrated significant inhibition zones in agar diffusion tests.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Anticancer Study : A recent study characterized the anticancer properties using an MTT assay on A549 cells, revealing structure-dependent efficacy and low toxicity to normal cells.
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against resistant strains, indicating potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer: Begin with a pyrrolidine-2-carboxylic acid scaffold (e.g., 4-hydroxyproline derivatives) and introduce the naphthalen-2-yl acetyl group via acylation. Use coupling agents like DCC/HOBt for selective activation of carboxylic acids. Optimize reaction temperature (0–25°C) to minimize epimerization and side reactions. Monitor progress via TLC or HPLC, adjusting stoichiometry of the acylating agent (e.g., naphthalene-2-acetyl chloride) to ensure complete substitution at the pyrrolidine nitrogen .

Q. How can researchers ensure enantiomeric purity during crystallization of this compound?

  • Methodological Answer: Employ chiral resolution techniques such as recrystallization with optically active co-solvents (e.g., (R)- or (S)-mandelic acid) or use chiral stationary phases in preparative HPLC. Single-crystal X-ray diffraction (SCXRD) should be performed to confirm absolute configuration, as demonstrated in orthorhombic crystal systems (space group P2₁2₁2₁) for structurally related sulfonamide-pyrrolidine derivatives .

Advanced Research Questions

Q. What computational approaches are effective in predicting non-covalent interactions in the crystal lattice, and how do they align with experimental SCXRD data?

  • Methodological Answer: Use Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from SCXRD data. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to quantify interaction energies. Discrepancies between predicted and observed crystal packing can be resolved by incorporating solvent effects or lattice dynamics into simulations .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. IR) during structural validation?

  • Methodological Answer: Cross-validate using complementary techniques:

  • NMR: Assign stereochemistry via NOESY/ROESY to resolve diastereotopic proton ambiguities.
  • IR/UV-Vis: Confirm functional groups (e.g., carboxylic acid vs. ester) by comparing experimental peaks with simulated spectra from computational models.
  • Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns to rule out impurities .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using DOE (Design of Experiments):

  • pH Range: Test aqueous solutions at pH 2–12, monitoring degradation via HPLC.
  • Thermal Stress: Incubate solid and solution phases at 40–80°C, tracking decomposition products (e.g., lactam formation from intramolecular cyclization).
  • Light Sensitivity: Use UV-vis spectroscopy to assess photodegradation kinetics .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental solubility profiles?

  • Methodological Answer:

  • Theical Prediction: Use COSMO-RS or Hansen solubility parameters to estimate solubility in solvents like DMSO, ethanol, or water.
  • Experimental Validation: Perform gravimetric analysis or nephelometry under controlled humidity and temperature. Discrepancies may arise from polymorphic variations; characterize solid forms via PXRD and DSC .

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